RuBi-Glutamate
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Overview
Description
RuBi-Glutamate is a novel caged-glutamate compound based on ruthenium photochemistry. It is composed of a ruthenium center with six coordination positions, four of which are occupied by two bidentate bipyridines, the fifth by a trimethylphosphine, and the sixth by a molecule of L-glutamate . This compound can be excited with visible wavelengths and releases glutamate after one- or two-photon excitation . This compound is known for its high quantum efficiency and can be used at low concentrations, partly avoiding the blockade of GABAergic transmission present with other caged compounds .
Mechanism of Action
Target of Action
RuBi-Glutamate is a novel caged-glutamate compound based on ruthenium photochemistry . The primary targets of this compound are neurons and dendritic spines . These targets play a crucial role in the transmission of signals in the nervous system.
Mode of Action
This compound can be excited with visible wavelengths and releases glutamate after one- or two-photon excitation . It has high quantum efficiency and can be used at low concentrations, partly avoiding the blockade of GABAergic transmission present with other caged compounds . This interaction with its targets results in the generation of excitatory responses in individual dendritic spines with physiological kinetics .
Biochemical Pathways
The release of glutamate by this compound affects the glutamine metabolic pathway . This pathway plays an important role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . The released glutamate can participate in various biochemical processes such as the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids .
Pharmacokinetics
It is known that this compound can be used at low concentrations, which suggests that it may have good bioavailability . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Result of Action
The action of this compound results in the photoactivation of neuronal dendrites and circuits with visible or two-photon light sources, achieving single cell, or even single spine, precision . This leads to the depolarization and firing of pyramidal neurons with single-cell resolution .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of light is necessary for the excitation of this compound and the subsequent release of glutamate . Furthermore, the concentration of this compound used can affect its ability to avoid the blockade of GABAergic transmission . .
Biochemical Analysis
Biochemical Properties
RuBi-Glutamate interacts with various enzymes, proteins, and other biomolecules. It is a derivative of glutamic acid, an excitatory neurotransmitter that increases the firing of neurons in the human central nervous system . This compound can be used at low concentrations, partly avoiding the blockade of GABAergic transmission .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can generate excitatory responses in individual dendritic spines with physiological kinetics . With laser beam multiplexing, two-photon this compound uncaging can also be used to depolarize and fire pyramidal neurons with single-cell resolution .
Molecular Mechanism
This compound exerts its effects at the molecular level through a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can be excited with visible wavelengths and releases glutamate after one- or two-photon excitation . It has high quantum efficiency .
Metabolic Pathways
This compound is involved in the metabolic pathways of glutamate . Glutamate is a central compound in cellular metabolism and its carbon skeleton is diverted to many diverse anabolic and catabolic pathways .
Preparation Methods
The synthesis of RuBi-Glutamate involves the coordination of L-glutamate to a ruthenium center. The synthetic route typically includes the following steps:
Preparation of Ruthenium Complex: The ruthenium complex is prepared by reacting ruthenium trichloride with bipyridine and trimethylphosphine ligands.
Coordination of L-Glutamate: The L-glutamate is then coordinated to the ruthenium center through its amino group.
Chemical Reactions Analysis
RuBi-Glutamate undergoes photochemical reactions upon exposure to light. The primary reaction is the release of glutamate from the ruthenium center upon absorption of one photon of visible light or two near-infrared photons . This process involves the excitation of electrons in the ruthenium complex, leading to a rearrangement of bonds and the release of glutamate. The exact chemical equation for this process is complex and involves excited electronic states.
Scientific Research Applications
RuBi-Glutamate has several scientific research applications, particularly in the field of neuroscience. It is used for:
Photoactivation of Neurons: This compound can be used to photoactivate neurons and dendritic spines with high spatial resolution. This allows researchers to study the functional organization of neural circuits.
Functional Imaging: Combining this compound with functional imaging techniques provides a method for monitoring and controlling neuronal activity.
Synaptic Mapping: Two-photon uncaging of this compound is used to functionally map synaptic receptors and activate individual spines.
Neurobiological Studies: This compound enables the study of excitatory responses in individual dendritic spines with physiological kinetics.
Comparison with Similar Compounds
RuBi-Glutamate is unique compared to other caged-glutamate compounds due to its ability to be excited with visible wavelengths and its high quantum efficiency . Similar compounds include:
MNI-Glutamate: Requires higher concentrations for effective two-photon uncaging and has more nonspecific effects.
CDNI-Glutamate: Exhibits a higher two-photon cross-section but requires UV light for activation.
DNI-Glutamate: Similar to CDNI-Glutamate but with different photophysical properties.
This compound’s ability to release glutamate with visible light and its reduced nonspecific effects make it a superior choice for certain neurobiological applications .
Properties
IUPAC Name |
disodium;2-aminopentanedioate;2-pyridin-2-ylpyridine;ruthenium(2+);trimethylphosphane;dihexafluorophosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2.C5H9NO4.C3H9P.2F6P.2Na.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;6-3(5(9)10)1-2-4(7)8;1-4(2)3;2*1-7(2,3,4,5)6;;;/h2*1-8H;3H,1-2,6H2,(H,7,8)(H,9,10);1-3H3;;;;;/q;;;;2*-1;2*+1;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQVSHWHIPVYSZ-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(=O)[O-])C(C(=O)[O-])N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Na+].[Na+].[Ru+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32F12N5Na2O4P3Ru |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
970.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes RuBi-Glutamate advantageous for studying neuronal circuits compared to other caged glutamate compounds?
A1: this compound offers several advantages over other caged glutamate compounds:
- High spatial resolution: Two-photon uncaging of this compound allows for highly localized activation, even down to the level of individual dendritic spines [], enabling researchers to probe synaptic connections with great precision.
- Physiological kinetics: Glutamate release upon uncaging occurs rapidly, mimicking the timescale of synaptic transmission [].
- Reduced GABAergic blockade: this compound can be used at lower concentrations than some other caged compounds, reducing its potential to interfere with inhibitory GABAergic signaling [].
- Versatility: It can be activated with both visible and two-photon light sources, increasing its flexibility in experimental setups [].
Q2: How has this compound been used to study specific neuronal circuits?
A2: this compound has proven invaluable in dissecting the architecture and function of various neuronal circuits:
- Cerebellar Granule Cell Connectivity: Researchers employed this compound uncaging to demonstrate a precise spatial organization in the connections between granule cells and Purkinje cells within the mouse cerebellum [].
- Neocortical Inhibitory Networks: Studies utilizing this compound revealed a dense, non-specific connectivity pattern of parvalbumin-positive interneurons (a major inhibitory cell type) onto pyramidal cells in the mouse neocortex []. This finding challenged the prevailing view of highly specific inhibitory connections and provided new insights into cortical inhibition.
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